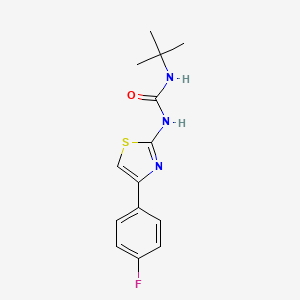

1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea

Descripción

1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a urea-based compound featuring a thiazole ring substituted with a 4-fluorophenyl group and a tert-butyl moiety attached to the urea backbone.

Propiedades

IUPAC Name |

1-tert-butyl-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS/c1-14(2,3)18-12(19)17-13-16-11(8-20-13)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHZDELPWYCWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the thiazole intermediate.

Attachment of the Urea Moiety: The final step involves the reaction of the thiazole intermediate with tert-butyl isocyanate to form the desired urea compound.

Industrial Production Methods: Industrial production of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperature, and pressure conditions, and the use of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea has several scientific research applications, including:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mecanismo De Acción

The mechanism of action of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins.

Comparación Con Compuestos Similares

Table 1: Substituent Impact on Key Properties

Urea Backbone Modifications

The tert-butyl group on the urea nitrogen distinguishes the target compound from other derivatives:

- Compounds 11a–11o (): Use diverse aryl groups (e.g., chloro, trifluoromethyl) on the urea nitrogen.

- Compound 1f (): Features a hydrazinyl-piperazinyl extension on the urea, increasing molecular weight (~668 Da) and likely reducing membrane permeability relative to the simpler tert-butyl-substituted target compound .

Actividad Biológica

1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C17H17F4N3OS

- Molecular Weight : 387.39 g/mol

- CAS Number : 1195765-45-7

Biological Activities

The biological activities of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the thiazole and urea classes exhibit significant anticancer properties. For instance, a study highlighted that similar thiazole derivatives showed GI50 values indicating effective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The compound's structure allows it to interact with specific biological targets, leading to apoptosis in cancer cells .

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX (Lung) | 1.7 | 21.5 | 93.3 |

| RPMI-8226 (Leukemia) | 25.9 | 28.7 | - |

| OVCAR-4 (Ovarian) | 15.9 | - | - |

Antimicrobial Properties

1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea has shown promising antimicrobial activity. Compounds containing thiazole and urea moieties have been reported to possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Similar thiazole derivatives have demonstrated inhibition of pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation in various diseases .

The biological activity of 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea is primarily attributed to its ability to form hydrogen bonds and interact with specific receptors or enzymes within the body. The presence of the thiazole ring enhances its binding affinity to biological targets, which may include enzymes involved in cancer proliferation or inflammatory pathways .

Case Studies

- Antitumor Activity : A study involving a series of thiazole derivatives demonstrated that modifications in their structure significantly influenced their cytotoxicity against various cancer cell lines. The derivative analogous to 1-(Tert-butyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea exhibited selective activity against non-small cell lung cancer, indicating its potential as a targeted therapy .

- Inhibition of GSK-3β : Another study evaluated the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme in cancer progression and neurodegenerative diseases. The compound displayed significant inhibitory activity at low concentrations, suggesting its utility in developing therapeutics for these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.